Summary of the Application: The compound “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” has been used in the development of algicidal agents for controlling harmful algae that cause water pollution .
Methods of Application or Experimental Procedures: A series of 79 derivatives based on the structure of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” were synthesized and their structure-activity relationships toward a harmful and a harmless algal species were analyzed .
Results or Outcomes: Among the derivatives, the best algicidal activities with LC50 values of 0.49 (compound 24) and 0.42 µM (compound 34) in Cyanobacteria were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group . The compounds 24 and 34 decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control .
Summary of the Application: The compound “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” has been used as a base structure for the synthesis of novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, which have shown promising antibacterial activity .
Methods of Application or Experimental Procedures: A series of new N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis under relatively milder reaction conditions using dimethyl formamide as solvent .
Results or Outcomes: The synthesized compounds were tested against various Gram-positive and Gram-negative bacterial strains. Compounds C 3, C 5, C 9, C 13-15, and C 17 exhibited promising activity against Staphylococcus aureus NCIM 5021 with MIC values in the range of 19.7–24.2 μM . Among all tested compounds, C 13 possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM . This compound also eliminated S. aureus ATCC 43300 strain after 24-hour exposure indicating its bactericidal activity .
Summary of the Application: The compound “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” can serve as an intermediate for the production of more complex molecules .
Methods of Application or Experimental Procedures: Oxalamide derivatives, such as “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide”, can act as activating agents for carboxylic acids . They can also facilitate the formation of peptide bonds due to their structure .
Results or Outcomes: The use of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” as an intermediate can lead to the synthesis of a wide range of complex molecules, expanding the possibilities in organic synthesis .
N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic compound characterized by its oxalamide structure, which consists of an oxalamide moiety attached to a benzyl group and a methoxypropan-2-yl substituent. This compound has garnered attention in various fields of chemical research due to its potential applications in medicinal chemistry and materials science.
The molecular formula of N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide is C${16}$H${19}$N${2}$O${3}$, indicating the presence of two nitrogen atoms, three oxygen atoms, and a complex carbon backbone. The presence of the methoxy group contributes to its solubility and reactivity, making it a versatile candidate for further chemical modifications.
The synthesis of N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide typically involves the following steps:
These methods allow for varying yields and purities depending on reaction conditions and reagents used.
N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide has potential applications in several areas:
Interaction studies involving N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide focus on its binding affinity with biological targets such as proteins or enzymes. Techniques such as:
These studies help elucidate the mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide. Here are some notable examples:
These compounds exhibit unique properties that differentiate them from N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide, particularly in their biological activities and chemical reactivity profiles.
Oxalamides, derivatives of oxalic acid, have been integral to organic chemistry since the early 20th century. The simplest oxalamide, (CONH~2~)~2~, was first synthesized via hydrolysis of cyanogen gas, a method still referenced in modern preparative routes. By the mid-20th century, researchers recognized the potential of N-substituted oxalamides as ligands and stabilizers. For instance, oxamide’s role in stabilizing nitrocellulose and suppressing burn rates in rocket propellants highlighted its versatility. The development of Ullmann-Goldberg reactions in the 2000s further cemented oxalamides’ importance, as N,N′-substituted variants proved effective in copper-catalyzed aryl aminations. Recent advances, such as ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene glycol and amines, have expanded synthetic pathways to oxalamides while emphasizing sustainability.
N-Substituted oxalamides are pivotal in diverse fields due to their structural tunability and functional versatility. In catalysis, ligands like N-(naphthalen-1-yl)-N′-alkyl oxalamides enable high-turnover copper-mediated aryl aminations at low catalyst loadings (0.01–0.1 mol%). Medicinally, oxalamide derivatives such as Z2 exhibit potent neuraminidase inhibition (IC~50~ = 0.09 μM), outperforming oseltamivir carboxylate in anti-influenza drug development. Material science benefits from oxalamide-based organogelators, which form self-healing networks in vegetable oils through rigid hydrogen-bonded assemblies. These applications underscore the compound class’s adaptability to tailored molecular design.
This article focuses on N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide, a structurally nuanced oxalamide derivative. Key objectives include:
The retrosynthetic breakdown of N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide begins with disconnection of the central oxalamide bond, yielding two primary fragments: benzylamine and 1-methoxypropan-2-amine as nucleophilic components, alongside an oxalic acid derivative as the electrophilic core (Figure 1) [1]. Secondary disconnections at the amide bonds reveal oxalyl chloride or activated oxalate esters as viable starting materials.
Critical retrosynthetic considerations include:
Precursor optimization involves balancing reactivity, cost, and safety across three key components:
Precursor | Reactivity | Yield (%) | Handling Considerations |
---|---|---|---|
Oxalyl chloride | High | 85–92 | Moisture-sensitive, corrosive |
Diethyl oxalate | Moderate | 78–84 | Less toxic, requires activation |
Oxalic acid | Low | <50 | Eco-friendly but sluggish kinetics |
Optimal results derive from oxalyl chloride due to its high electrophilicity, enabling efficient amide bond formation at room temperature [1]. Benzylamine and 1-methoxypropan-2-amine are selected for their commercial availability and orthogonal reactivity, with the latter’s secondary amine group requiring temperature-controlled coupling to minimize side reactions.
This two-step protocol ensures regioselective amide formation:
Reaction monitoring via ¹H NMR (δ = 2.50 ppm for THF solvent, 500 MHz) [1] confirms intermediate conversion before the second amidation step. Yields reach 89% with stoichiometric amine ratios (1:1.05 benzylamine:methoxypropan-2-amine).
A single-vessel method combines both amines with oxalyl chloride under phased temperature control:
This approach reduces purification demands but requires precise stoichiometry (1:1:1 molar ratio) to prevent over-amination. Isolated yields average 82%, with residual diamine byproducts removed via aqueous workup [1].
Sustainable synthesis modifications include:
Post-synthetic processing employs gradient methods:
Method | Purity (%) | Recovery (%) | Scalability |
---|---|---|---|
Recrystallization | 99.2 | 72 | Limited by solubility |
Column Chromatography | 98.5 | 85 | Labor-intensive |
Antisolvent Precipitation | 97.1 | 91 | Industrial-friendly |
Ethanol/water antisolvent systems provide optimal purity-recovery balance for kilogram-scale production, leveraging the compound’s low aqueous solubility (0.12 g/L at 25°C) [1].
Industrial translation introduces three key challenges:
Pilot-scale trials (50 kg batches) demonstrate consistent yields (84–87%) with 98.5% purity, validating the sequential amidation route for commercial production [1].